methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride
Description
Properties
IUPAC Name |
methyl 2-(4-benzylpiperazin-2-yl)acetate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12;;/h2-6,13,15H,7-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLLAZRTYZXAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride typically involves the reaction of 4-benzylpiperazine with methyl chloroacetate under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Chemical Overview
- Molecular Formula : C₁₄H₂₂Cl₂N₂O₂
- CAS Number : 517866-76-1
- Structure : The compound features a piperazine ring substituted with a benzyl group and an acetate moiety, contributing to its unique properties and biological activities.
Scientific Research Applications
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride has diverse applications across several domains:
Pharmaceutical Development
- Lead Compound : This compound is being investigated as a lead compound for developing new medications targeting various neurological disorders. Its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .
- Synthesis of Derivatives : It serves as a precursor in synthesizing other pharmacologically active compounds, enhancing the drug discovery process.
Biological Research
- Neurotransmitter Interaction : Preliminary studies indicate that this compound may influence neurotransmitter signaling pathways, potentially leading to therapeutic effects in mood disorders and anxiety .
- Antimicrobial Properties : Research is ongoing to explore its antimicrobial activities, which could lead to the development of new antibiotics or treatments for resistant bacterial strains.
Chemical Synthesis
- Building Block in Organic Chemistry : The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals .
Case Study 1: Neuropharmacological Research
In a study examining the effects of this compound on rodent models of depression, researchers observed significant improvements in behavior indicative of enhanced serotonergic activity. The findings suggest its potential as a candidate for antidepressant development.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound demonstrated effectiveness against several strains of bacteria resistant to conventional antibiotics. This study highlights the compound's promise in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes . The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-phenylpiperazin-2-yl)acetate dihydrochloride
- Methyl 2-(4-methylpiperazin-2-yl)acetate dihydrochloride
Uniqueness
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride is unique due to its specific benzyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of its interactions with molecular targets .
Biological Activity
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : C₁₄H₂₂Cl₂N₂O₂
- Classification : Piperazine derivative
- Structural Features : Contains a piperazine ring substituted with a benzyl group and linked to an acetate moiety.
This compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine. Its mechanism of action can be summarized as follows:
- Receptor Interaction : The compound is known to bind to dopamine and serotonin receptors, influencing neurotransmitter signaling pathways.
- Enzyme Modulation : It acts as a competitive inhibitor for enzymes such as acetylcholinesterase and monoamine oxidase, which are crucial in neurotransmitter metabolism.
Antiviral Activity
Preliminary studies have indicated that compounds related to this compound exhibit antiviral properties. For instance, derivatives have shown effectiveness against Zika virus (ZIKV) by reducing cytopathic effects in infected cell lines at micromolar concentrations .
| Compound | Target Virus | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| 4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile | ZIKV | 1.05 | 358 |
Neuropharmacological Effects
Research suggests that this compound may enhance cognitive functions at lower doses while exhibiting neurotoxic effects at higher concentrations. This dosage-dependent response is critical for determining therapeutic windows.
Case Studies
-
Cytotoxicity and Neurotoxicity Assessment :
- In vivo studies demonstrated that lower doses of the compound improved cognitive function in animal models, while higher doses led to significant neurotoxicity and hepatotoxicity. This highlights the importance of dosage in therapeutic applications.
- Antiviral Efficacy Against ZIKV :
Q & A
Q. What are the optimal synthetic routes for methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can undergo alkylation with methyl 2-chloroacetate in the presence of a base (e.g., triethylamine) under anhydrous conditions. The dihydrochloride salt is formed via acidification with HCl in a polar solvent (e.g., ethanol). Key steps include:
- Protecting reactive amine groups during synthesis to avoid side reactions.
- Purification via recrystallization or column chromatography to isolate the dihydrochloride form.
Stability during synthesis requires inert atmospheres (e.g., nitrogen) and controlled temperatures (20–25°C) to prevent hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the benzylpiperazine backbone and acetate ester functionality.
- HPLC-MS (high-performance liquid chromatography-mass spectrometry) to assess purity (>95%) and detect impurities.
- Elemental analysis (CHNS) to validate the dihydrochloride stoichiometry.
- Thermogravimetric analysis (TGA) to evaluate hygroscopicity and stability under thermal stress .
Q. What are the critical stability considerations for storage and handling?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under desiccant (e.g., silica gel). Avoid exposure to moisture, as the dihydrochloride form is hygroscopic. For long-term stability:
- Conduct accelerated degradation studies under varying pH (3–9), temperature (40–60°C), and humidity (75% RH).
- Monitor via HPLC to track decomposition products (e.g., free base formation or ester hydrolysis) .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction yields and minimize side products?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Use a central composite design to screen variables (temperature, reagent molar ratio, reaction time).
- Analyze interactions via response surface methodology (RSM) to identify optimal conditions.
- For example, reducing excess alkylating agents can minimize N-alkylation byproducts while maximizing yield .
Q. How can computational modeling resolve contradictions in reported reactivity data?
- Methodological Answer : Combine density functional theory (DFT) calculations with experimental kinetics:
- Model reaction pathways to identify transition states and intermediates (e.g., using Gaussian or ORCA software).
- Validate with in situ FTIR or NMR to detect transient species.
- Cross-reference computed activation energies with experimental Arrhenius plots to reconcile discrepancies .
Q. What biochemical pathways are influenced by structural analogs of this compound?
- Methodological Answer : Piperazine derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin). To study this compound:
- Perform radioligand binding assays on transfected cell lines expressing GPCRs.
- Use Western blotting or qPCR to assess downstream signaling (e.g., cAMP levels, MAPK activation).
- Compare results with structurally related compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to infer mechanistic similarities .
Q. How can enantiomeric purity be maintained during scale-up synthesis?
- Methodological Answer : Implement asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) or chiral resolution techniques:
- Use chiral HPLC with cellulose-based columns to separate enantiomers.
- Optimize crystallization conditions (solvent polarity, cooling rates) to favor the desired enantiomer.
- Monitor via polarimetry or circular dichroism (CD) spectroscopy .
Q. What advanced techniques are used to analyze reaction mechanisms?
- Methodological Answer : Combine isotopic labeling (e.g., ¹³C or ²H) with mass spectrometry to track atom migration. For example:
- Synthesize the compound with deuterated benzyl groups to study hydrogen bonding in crystal structures.
- Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to capture intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
